An In-depth Technical Guide to the Physicochemical Properties of 5-Fluorobenzo[d]oxazole-2-thiol
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluorobenzo[d]oxazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluorobenzo[d]oxazole-2-thiol, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1][2][3] This document outlines its key characteristics, experimental protocols for its synthesis, and its role as a crucial building block in the development of novel therapeutic agents.
Core Physicochemical Data
5-Fluorobenzo[d]oxazole-2-thiol, with the CAS number 13451-78-0, is a fluorinated benzoxazole derivative.[4][5] The presence of a fluorine atom enhances its lipophilicity and metabolic stability, making it a compound of interest in drug design.[2] The thiol group contributes to its reactivity and allows it to form stable complexes with metal ions.[1][2]
The quantitative physicochemical properties of 5-Fluorobenzo[d]oxazole-2-thiol are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C7H4FNOS | [4][5][6][7] |
| Molecular Weight | 169.18 g/mol | [4][5] |
| Melting Point | 236-242 °C | [1] |
| 238-240 °C | [4][5][8] | |
| Boiling Point (Predicted) | 238.8 ± 42.0 °C | [4] |
| pKa (Predicted) | 10.10 ± 0.20 | [4] |
| Appearance | White crystals, Off-white to pink powder, Off-white powder, Pale yellow to off-white crystalline | [1][2][4][5] |
| Purity | >97% | [5] |
| Storage Conditions | 0-8 °C, 2-8°C | [1][4] |
Experimental Protocols
Synthesis of 5-Fluorobenzo[d]oxazole-2-thiol
A common and effective method for the synthesis of 5-Fluorobenzo[d]oxazole-2-thiol involves the reaction of 2-Amino-4-fluorophenol with carbon disulfide in the presence of a base.[4]
Materials:
-
2-Amino-4-fluorophenol
-
Carbon disulfide (CS2)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure: [4]
-
A mixture of 2-Amino-4-fluorophenol (10 g, 78.8 mmol), carbon disulfide (35 mL), and potassium hydroxide (5.3 g, 94.6 mmol) in ethanol (200 mL) is prepared.
-
The reaction mixture is heated to reflux and maintained overnight.
-
Upon completion, the mixture is concentrated to dryness.
-
The residue is diluted with water and neutralized with a 1 M hydrochloric acid solution.
-
The aqueous solution is then extracted multiple times with ethyl acetate.
-
The combined organic phases are washed with saturated brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under vacuum to yield the final product, 5-Fluorobenzo[d]oxazole-2-thiol.
Product Identification: The identity and purity of the synthesized compound can be confirmed using the following analytical techniques:
-
¹H NMR (300MHz, DMSO-d6): δ 7.51 (ddd, J=8.8, 4.2, 0.6Hz, 1H), 7.15-7.04 (m, 2H), 3.31 (brs, 1H).[4]
-
LC-MS (m/z): 170.2.[4]
Visualized Experimental Workflow and Synthetic Applications
To further elucidate the practical applications of 5-Fluorobenzo[d]oxazole-2-thiol, the following diagrams illustrate the experimental workflow for its synthesis and its role as a synthetic intermediate in drug discovery.
Caption: Synthesis Workflow of 5-Fluorobenzo[d]oxazole-2-thiol.
5-Fluorobenzo[d]oxazole-2-thiol serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1][5] Its thiol group can be readily modified, for instance, through nucleophilic substitution, to introduce various functionalities, leading to the development of novel drug candidates.[5]
Caption: Role as a Synthetic Intermediate in Drug Discovery.
Biological Significance and Potential Applications
While specific signaling pathways for 5-Fluorobenzo[d]oxazole-2-thiol are not yet fully elucidated, its derivatives have shown significant biological activity. For instance, it has been used to synthesize prodrugs targeting Mycobacterium tuberculosis and potential antiglioma agents.[5] The broader class of benzo[d]oxazole derivatives has been investigated for neuroprotective effects, potentially through the Akt/GSK-3β/NF-κB signaling pathway.[9] The thiol group is crucial for its bioactivity, enabling interactions with biological targets.[5] The benzoxazole scaffold itself is a key component in a variety of pharmacologically active substances.[9][10]
Conclusion
5-Fluorobenzo[d]oxazole-2-thiol is a compound with well-defined physicochemical properties and established synthetic protocols. Its utility as a versatile intermediate in the synthesis of biologically active molecules makes it a valuable tool for researchers in drug discovery and medicinal chemistry. Further investigation into its specific biological targets and mechanisms of action will likely uncover new therapeutic opportunities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 13451-78-0: 5-FLUOROBENZO[D]OXAZOLE-2-THIOL [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-FLUOROBENZO[D]OXAZOLE-2-THIOL CAS#: 13451-78-0 [m.chemicalbook.com]
- 5. ossila.com [ossila.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. nexconn.com [nexconn.com]
- 8. heterocyclics.com [heterocyclics.com]
- 9. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
